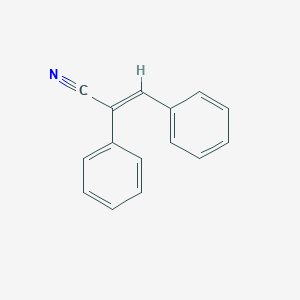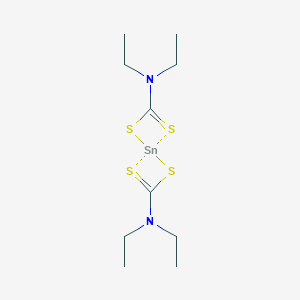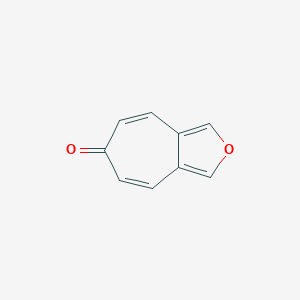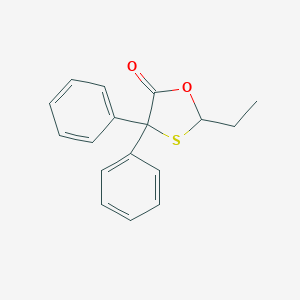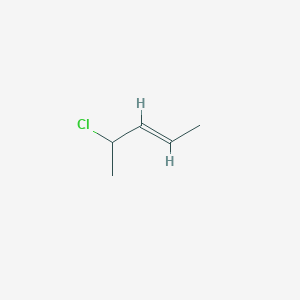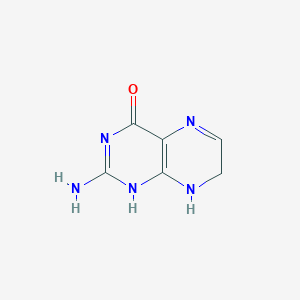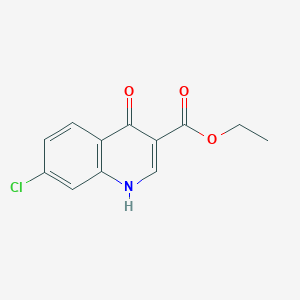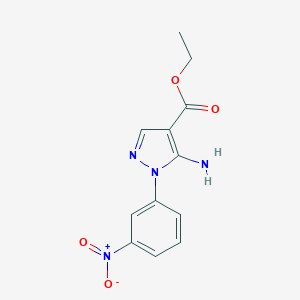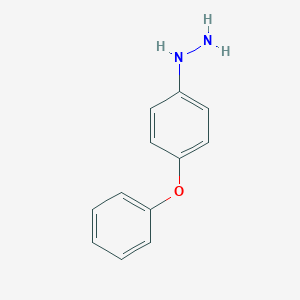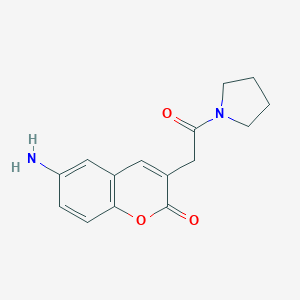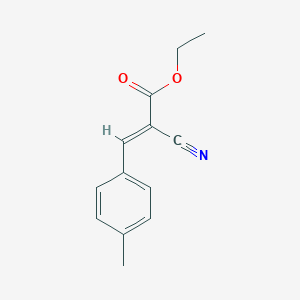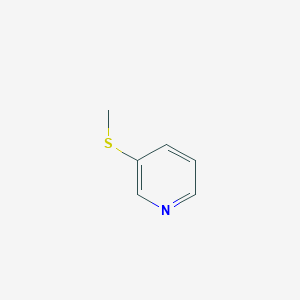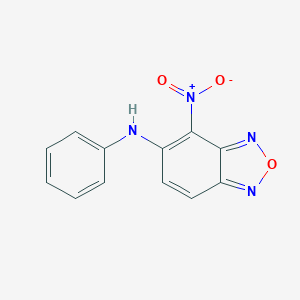
4-Nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NBD-Ph and has a molecular weight of 264.26 g/mol. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide.
作用機序
The mechanism of action of NBD-Ph is not fully understood, but it is believed to interact with various biological molecules such as proteins and lipids. It has been shown to bind to the hydrophobic regions of proteins and has been used as a probe for studying protein-ligand interactions.
生化学的および生理学的効果
NBD-Ph has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and has been used as a potential drug candidate for the treatment of Alzheimer's disease. It has also been shown to induce apoptosis in cancer cells and has potential applications as an anti-cancer agent.
実験室実験の利点と制限
NBD-Ph has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions and has a long shelf life.
One limitation of NBD-Ph is that it is relatively expensive compared to other fluorescent probes. It also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of NBD-Ph. One area of research is the development of new synthesis methods for NBD-Ph that are more efficient and cost-effective. Another area of research is the development of new applications for NBD-Ph in the fields of biochemistry, pharmacology, and materials science.
In biochemistry, future research could focus on the use of NBD-Ph as a probe for studying protein-protein interactions and the structure and function of membrane proteins. In pharmacology, future research could focus on the development of new anti-cancer agents based on NBD-Ph and the use of NBD-Ph as a probe for studying the blood-brain barrier.
In materials science, future research could focus on the development of new fluorescent dyes based on NBD-Ph for the detection of various analytes and the use of NBD-Ph as a probe for studying the properties of nanomaterials.
Conclusion:
In conclusion, NBD-Ph is a chemical compound that has potential applications in various fields such as biochemistry, pharmacology, and materials science. Its synthesis method is relatively simple, and it has several advantages for use in laboratory experiments. Future research could focus on the development of new synthesis methods and the development of new applications for NBD-Ph in various fields.
合成法
The synthesis of NBD-Ph involves the reaction of 4-nitro-1,2-phenylenediamine with salicylic aldehyde in the presence of acetic acid. The reaction takes place under reflux conditions and yields NBD-Ph as a yellow crystalline solid. This method is relatively simple and has been widely used to synthesize NBD-Ph in the laboratory.
科学的研究の応用
NBD-Ph has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science. In biochemistry, NBD-Ph is commonly used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. It has also been used to study the structure and function of membrane proteins and lipids.
In pharmacology, NBD-Ph has been shown to exhibit anti-tumor activity and has been used as a potential drug candidate for the treatment of cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a probe for studying the blood-brain barrier.
In materials science, NBD-Ph has been used as a fluorescent dye for the detection of various analytes such as amino acids, proteins, and DNA. It has also been used as a probe for the detection of metal ions and has potential applications in the field of nanotechnology.
特性
CAS番号 |
18378-16-0 |
|---|---|
製品名 |
4-Nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine |
分子式 |
C12H8N4O3 |
分子量 |
256.22 g/mol |
IUPAC名 |
4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C12H8N4O3/c17-16(18)12-10(13-8-4-2-1-3-5-8)7-6-9-11(12)15-19-14-9/h1-7,13H |
InChIキー |
IHCHOLYMZNREBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



